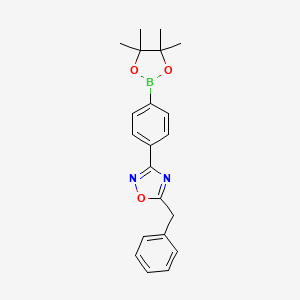

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJUBQKZWXMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid have been tested against Gram-positive bacteria and exhibited significant bactericidal activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes. Specific derivatives have demonstrated multifunctional inhibitory profiles against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring can enhance inhibitory activity .

Materials Science Applications

Fluorescent Materials

Due to its unique electronic properties, 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester has been explored in the development of fluorescent materials. The oxadiazole group contributes to strong photoluminescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Research indicates that modifying the boronic acid moiety can further enhance fluorescence efficiency .

Catalysis Applications

Suzuki Coupling Reactions

The compound is utilized as a reactant in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid functionality allows for efficient coupling with aryl halides under mild conditions. Studies have shown that using this compound can improve yields and selectivity in synthesizing complex organic molecules .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria | Significant bactericidal activity noted |

| Enzyme Inhibition | Inhibits hAChE and hBChE; potential for Alzheimer's treatment | Enhanced activity with specific substitutions |

| Fluorescent Materials | Strong photoluminescence; potential use in OLEDs and sensors | Modifications improve fluorescence efficiency |

| Catalysis | Reactant in Suzuki coupling reactions | Improved yields and selectivity observed |

Case Studies

-

Antibacterial Efficacy

In a study published in MDPI, derivatives of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid were tested against various bacterial strains. The results showed that certain modifications significantly increased the compound's antibacterial potency, suggesting a pathway for developing new antibiotics tailored to combat resistant strains . -

Enzyme Inhibition Profiles

Research conducted on enzyme inhibition revealed that specific derivatives exhibited dual inhibition capabilities against hAChE and hBChE. The findings suggest that these compounds could serve as lead candidates for drug development targeting neurodegenerative diseases . -

Catalytic Efficiency in Organic Synthesis

A comprehensive review highlighted the effectiveness of using this compound in Suzuki coupling reactions. The study demonstrated that this compound could facilitate the formation of complex molecules with high efficiency and selectivity under mild conditions .

Mechanism of Action

The mechanism by which 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with amino acid residues in the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs with Oxadiazole Substituents

Key Insights :

- The benzyl group in the target compound increases steric bulk and hydrophobicity compared to methyl (BM937) or alkyl chains (BC-1370), which may reduce solubility in aqueous media but improve lipid membrane permeability .

- Synthetic Yields : Benzyl-substituted oxadiazoles may require optimized coupling conditions due to steric hindrance, unlike smaller substituents .

Functional Group Variations in Phenylboronic Acid Pinacol Esters

Key Insights :

- Electron-Withdrawing Groups (e.g., fluoro in ) enhance electrophilicity of the boron center, improving reactivity in Suzuki couplings, whereas electron-donating groups (e.g., benzyl) may slow reaction rates .

- Solubility Trends : All pinacol esters exhibit higher solubility than parent boronic acids, but substituents like benzyl could reduce miscibility in water compared to hydroxymethyl (HPAP) .

Physicochemical and Application-Based Comparisons

A. Solubility Data

B. Stability and Reactivity

Biological Activity

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

- Molecular Formula : C15H19BN2O3

- Molecular Weight : 286.133 g/mol

- CAS Number : 1056456-23-5

- Purity : >97%

Antibacterial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial properties. A study demonstrated that derivatives similar to 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria. For instance, specific derivatives were effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for certain compounds .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid | S. aureus | 50 |

| Similar Derivative | E. coli | 75 |

| Similar Derivative | S. agalactiae | 100 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Studies have indicated that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. For example, a series of boron-based benzo[c][1,2,5]oxadiazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in the micromolar range .

The biological activity of this compound is believed to be mediated through:

- Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, potentially inhibiting their activity.

- Interference with Cellular Signaling : The oxadiazole moiety may interact with cellular receptors or enzymes involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antibacterial Efficacy

A recent study evaluated a series of boronic acid derivatives for their antibacterial efficacy using the agar-well diffusion method. The results indicated that the tested compounds exhibited significant zones of inhibition against clinically relevant strains of bacteria. For instance:

- The compound was found to have a zone of inhibition measuring 29 mm against ESBL-producing E. coli ST405.

Study on Anticancer Properties

In another investigation focusing on anticancer activity, derivatives were tested against several cancer cell lines including breast and lung cancer cells. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via a multi-step sequence:

Oxadiazole Formation : React benzyl amidoxime with a nitrile under acidic conditions to form the 1,2,4-oxadiazole core .

Boronic Ester Introduction : Use Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the boronic ester group. A pinacol-protected boronic acid intermediate (e.g., 4-bromophenylboronic acid pinacol ester) is typically employed .

- Key Considerations : Monitor reaction progress via TLC or LCMS. Optimize solvent systems (e.g., acetonitrile/water mixtures) to balance solubility and reactivity .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the benzyl-oxadiazole moiety (e.g., aromatic protons at δ 7.2–8.0 ppm) and pinacol ester signals (e.g., quaternary carbons at ~25 ppm) .

- Mass Spectrometry : High-resolution LCMS or ESI-MS should confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) is recommended; aim for >95% purity for reproducible results .

Q. What storage conditions are optimal to maintain stability?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the boronic ester .

- Avoid exposure to moisture or protic solvents, which can cleave the pinacol protecting group .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

- Methodological Answer :

- Catalyst Optimization : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to improve turnover .

- Base Selection : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance reactivity in polar aprotic solvents like DMF or THF .

- Additives : Include radical scavengers (e.g., BHT) if side reactions (e.g., homocoupling) are observed .

Q. What strategies mitigate decomposition during prolonged reactions or harsh conditions?

- Methodological Answer :

- Temperature Control : Perform reactions under reflux (70–110°C) with strict temperature monitoring to avoid thermal degradation .

- In Situ Protection : For moisture-sensitive steps, use molecular sieves or dehydrating agents (e.g., MgSO₄) .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free boronic acid) .

Q. How can this compound be utilized in covalent organic framework (COF) synthesis?

- Methodological Answer :

- Design Principles : Pair the boronic ester with diols or catechol derivatives to form boronate ester-linked COFs. For example, combine with hexahydroxytriphenylene to create porous architectures .

- Crystallinity Optimization : Use solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to enhance long-range order, confirmed by PXRD .

- Surface Area Analysis : Measure BET surface area (target >500 m²/g) to assess framework porosity .

Data Contradiction and Troubleshooting

Q. Why do NMR spectra occasionally show unexpected peaks at δ 1.0–1.5 ppm?

- Analysis : These signals likely arise from pinacol methyl groups (δ 1.3 ppm) or residual solvent (e.g., hexane). Confirm via 2D NMR (HSQC) and compare with reference spectra of pinacol esters .

Q. How to resolve discrepancies in catalytic activity between batch reactions and flow chemistry setups?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.